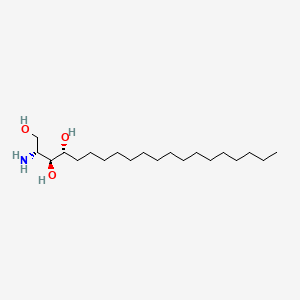

(2R,3S,4R)-2-aminoicosane-1,3,4-triol

Description

Properties

Molecular Formula |

C20H43NO3 |

|---|---|

Molecular Weight |

345.6 g/mol |

IUPAC Name |

(2R,3S,4R)-2-aminoicosane-1,3,4-triol |

InChI |

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |

InChI Key |

UQAUXYMLKGFKBX-AQNXPRMDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting Materials: Typically long-chain ketones or aldehydes that correspond to the carbon skeleton of icosane derivatives.

- Key Steps:

- Stereoselective reduction of carbonyl groups to introduce hydroxyl groups at C-3 and C-4.

- Introduction of the amino group at C-2 via selective amination.

- Protection and deprotection steps may be used to control reactivity of hydroxyl and amino groups.

- Catalysts and Reagents:

- Chiral catalysts to induce stereoselectivity.

- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Amination reagents for selective substitution.

Specific Methodology Insights

One reported approach involves:

- Stereoselective Reduction: Conversion of ketones or aldehydes to triols using chiral reducing agents under controlled temperature and solvent conditions to ensure the (2R,3S,4R) configuration.

- Amination: Introduction of the amino group at the 2-position through substitution reactions using amines or azide intermediates followed by reduction.

- Hydroxylation: Installation of hydroxyl groups at positions 3 and 4 via oxidation or epoxidation followed by ring opening.

Industrial and Laboratory Scale Preparation

Industrial Production

- Flow Microreactor Systems: These continuous flow systems allow precise control of reaction parameters, improving yield and stereoselectivity while minimizing environmental impact.

- Fermentation: Some industrial processes explore microbial fermentation using genetically engineered yeast strains to biosynthesize the compound or its precursors.

Laboratory Scale Synthesis

- Solvent Systems: Mixtures of methanol and water are commonly used, with ratios adjusted (e.g., 10:1 to 1:1) to optimize solubility and reaction kinetics.

- Temperature Control: Reactions are often performed under ice-bath conditions initially, then allowed to warm to room temperature to balance reaction rate and stereoselectivity.

- Catalysts: Palladium on carbon is used for hydrogenation steps, particularly in reduction of intermediates to the final aminoalcohol.

Detailed Synthetic Procedure Example from Patent Literature

A patented method (CN103923055B) for a related aminocyclopentane triol compound provides insight into preparation strategies that can be adapted for this compound:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve precursor compound in methanol/water mixture; add cyclopentadiene and sodium periodate under ice bath; stir 1-5 hours | Methanol:water 10:1 to 1:1; 0°C to room temperature |

| 2 | Remove solvent under reduced pressure; add water; extract with ethyl acetate; dry with sodium sulfate | Extraction with ethyl acetate preferred for low toxicity and volatility |

| 3 | Oxidize intermediate with osmium tetroxide in tetrahydrofuran (THF) and N-methylmorpholine-N-oxide | 2.5% perosmic anhydride aqueous solution; 20°C optimal |

| 4 | Alkaline hydrolysis using lithium hydroxide or other bases (NaOH, KOH) | THF:water 20:1 to 4:1; mild conditions |

| 5 | Catalytic hydrogenation with 5% palladium on charcoal under hydrogen atmosphere | 1-5 hours reaction time |

This method emphasizes mild reaction conditions, cost-effective reagents, and improved yields through novel intermediates. Although this example is for a cyclopentane derivative, similar principles apply to the synthesis of this compound.

Reaction Conditions and Reagents Summary Table

| Reaction Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Stereoselective reduction | NaBH4, LiAlH4, chiral catalysts | Reduce ketone/aldehyde to alcohol | Control stereochemistry crucial |

| Amination | Amines, azide intermediates, hydrogenation | Introduce amino group at C-2 | Selectivity important |

| Oxidation | Osmium tetroxide, sodium periodate | Hydroxylation, epoxidation | Mild conditions preferred |

| Hydrolysis | Lithium hydroxide, NaOH, KOH | Deprotection, intermediate conversion | Moderate basicity optimal |

| Catalytic hydrogenation | Pd/C under H2 atmosphere | Reduction of intermediates | Reaction time 1-5 hours |

| Solvent system | Methanol/water mixtures, THF, ethyl acetate | Solubility and extraction | Solvent ratios varied |

Research Discoveries Related to Preparation

- Stereochemical Control: The use of chiral catalysts and reagents is essential to obtain the desired (2R,3S,4R) stereochemistry, as the compound has three chiral centers influencing biological activity.

- Yield Optimization: Flow microreactor systems have been shown to improve yields and scalability by precise control of reaction parameters.

- Environmental Impact: Selection of less toxic solvents such as ethyl acetate over chlorinated solvents reduces environmental and safety concerns.

- Novel Intermediates: Identification of new intermediate compounds during synthesis allows for more efficient routes and cost reduction.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.

Reduction: Formation of this compound.

Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.

Scientific Research Applications

(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.

Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Structural Variations

The compound is differentiated from analogs by its 20-carbon saturated chain and (2R,3S,4R) stereochemistry. Key structural comparisons include:

Key Observations :

- Chain Length : Shorter chains (C16-C18) are common in plant and fungal sphingolipids, while marine organisms often feature longer (C20-C24) or unsaturated chains .

- Stereochemistry : The (2S,3S,4R) configuration is conserved in bioactive analogs, but (2R,3S,4R) in the target compound may alter membrane interaction dynamics.

- Modifications : Glycosylation (e.g., glucocerebrosides) enhances solubility and receptor binding , while N-acylation with hydroxylated fatty acids influences antibacterial and cytotoxic activities .

Q & A

Q. What synthetic strategies are effective for producing enantiomerically pure this compound?

- Answer : A multi-step synthesis involves: (i) Mesylation : Reacting triol intermediates with mesyl chloride to generate sulfonate esters ( ). (ii) Azide substitution : Replacing mesyl groups with azides using NaN3 in DMF. (iii) Hydrogenation : Catalytic hydrogenation (Pd-BaSO4) to reduce azides to amines. Chiral auxiliaries or enzymatic resolution ensures enantiopurity. Purity is confirmed via chiral HPLC and polarimetry .

Q. How can researchers resolve contradictions in reported antiproliferative activity across cell lines?

- Answer : Discrepancies (e.g., activity in KB cells but not IMR-32) may arise from differences in cell membrane sphingolipid composition. Standardize assays by: (i) Pre-treating cells with sphingomyelinase to deplete endogenous sphingolipids. (ii) Using isotopically labeled analogs (e.g., 13C2,d2 derivatives) to track cellular uptake via LC-MS ( ). (iii) Correlating activity with ceramide synthase expression levels via qPCR .

Q. What role does mitochondrial apoptosis play in the compound’s antiproliferative effects?

- Answer : The compound induces G1 cell cycle arrest and mitochondrial apoptosis via caspase-3/7 activation and cytochrome c release. Methods to confirm this include: (i) Flow cytometry (Annexin V/PI staining). (ii) Seahorse assays to measure mitochondrial membrane potential (ΔΨm). (iii) Western blotting for Bcl-2/Bax ratios. Selectivity for cancer cells is assessed using primary vs. tumor cell co-cultures .

Methodological Notes for Data Contradictions

Q. How to address variability in PLA2 inhibition assays?

- Answer : Variability may stem from differences in venom sources (e.g., Crotalus vs. Naja species) or substrate concentrations. Standardize protocols by: (i) Using recombinant PLA2 isoforms with identical activity units. (ii) Including positive controls (e.g., manoalide) in each assay. (iii) Validating results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies validate the compound’s stereochemical stability under experimental conditions?

- Answer : Epimerization risks (e.g., at C2 or C3) are assessed via: (i) Stability studies in buffers (pH 4–9) at 37°C, monitored by chiral HPLC. (ii) Circular dichroism (CD) spectroscopy to detect conformational changes. (iii) Synthesis of deuterated analogs (e.g., 1,1-dideuterio derivatives) to track stereochemical integrity via NMR .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.